molecular formula C12H16N2O4S B497061 N-(4-acetylphenyl)morpholine-4-sulfonamide CAS No. 382652-39-3

N-(4-acetylphenyl)morpholine-4-sulfonamide

Cat. No. B497061
CAS RN: 382652-39-3
M. Wt: 284.33g/mol
InChI Key: ZNQIBDIAZUAEQK-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)morpholine-4-sulfonamide” is a sulfonamide compound . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms .


Synthesis Analysis

Sulfonamides, including “this compound”, can be synthesized through various methods . For instance, a study reported the synthesis of several sulfonamide compounds under base conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a sulfonamide functional group . The InChI code for this compound is 1S/C4H10N2O3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2, (H2,5,7,8) .

Scientific Research Applications

Antimicrobial Activity

  • N-(4-acetylphenyl)morpholine-4-sulfonamide has shown promise in modulating antibiotic activity against multi-drug resistant strains. A study demonstrated its effectiveness in combination with amikacin against P. aeruginosa, reducing the minimum inhibitory concentration (MIC) significantly (Oliveira et al., 2015).

Inhibition of Carbonic Anhydrases

  • Compounds related to this compound have been investigated as inhibitors of carbonic anhydrase isoenzymes. They exhibit varying nanomolar inhibitory concentrations, indicating potential for therapeutic applications (Supuran et al., 2013).

Molecular Properties

  • Research into the molecular structure, pKa, lipophilicity, solubility, and absorption of these compounds offers insights into their drug-like properties, including stability and interaction with biological systems (Remko, 2010).

Chemosensor Applications

  • The sulfonamide and morpholine functionalities have been used in the development of chemosensors for detecting cations, demonstrating high sensitivity and selectivity in various solvent media. This application is significant in monitoring environmental and physiological processes (Hu et al., 2016).

Bioactivities as Enzyme Inhibitors

  • Research indicates that these compounds can act as inhibitors of enzymes such as acetylcholinesterase, potentially useful in the treatment of diseases like Alzheimer’s (Ozmen Ozgun et al., 2019).

Antifungal and Antimicrobial Potency

  • Some derivatives have shown significant antimicrobial and antifungal activity, suggesting potential use in treating infections caused by bacteria and fungi (Janakiramudu et al., 2017).

Cytotoxic Activities

  • Investigations into the cytotoxic activities of these compounds reveal their potential in cancer therapy, as some derivatives have shown potent effects against various cancer cell lines (Ghorab et al., 2015).

Alzheimer’s Disease Research

  • Some sulfonamide derivatives are being researched for their potential therapeutic effects in Alzheimer’s disease, particularly as inhibitors of acetylcholinesterase (Abbasi et al., 2018).

Safety and Hazards

Sulfonamides, including “N-(4-acetylphenyl)morpholine-4-sulfonamide”, can have various safety and hazard implications. For instance, they may cause skin and eye irritation, and they are harmful if swallowed .

Future Directions

The future directions for “N-(4-acetylphenyl)morpholine-4-sulfonamide” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, photodegradation might be an important elimination process for light-sensitive pharmaceuticals, such as antibiotics .

properties

IUPAC Name

N-(4-acetylphenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-10(15)11-2-4-12(5-3-11)13-19(16,17)14-6-8-18-9-7-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQIBDIAZUAEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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